molecular formula C12H22N2O B13221879 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Cat. No.: B13221879
M. Wt: 210.32 g/mol
InChI Key: JHARPMUBSRSLMQ-UHFFFAOYSA-N
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Description

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1-{2,7-Diazaspiro[3

Mechanism of Action

The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as the KRAS G12C protein. The compound binds covalently to a cysteine residue in the protein’s active site, leading to the inhibition of its activity. This binding disrupts the protein’s function, preventing it from promoting cancer cell proliferation and survival . The molecular pathways involved in this process include the inhibition of downstream signaling pathways that are essential for cancer cell growth .

Comparison with Similar Compounds

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct reactivity and biological activity. These differences can influence the compound’s efficacy and selectivity in various applications .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-10(2)7-11(15)14-8-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3

InChI Key

JHARPMUBSRSLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CC2(C1)CCNCC2

Origin of Product

United States

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